1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex ether structure and the presence of an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenol and 2-methoxy-4-methylphenol.
Ether Formation: The phenolic hydroxyl groups are reacted with ethylene oxide under basic conditions to form the corresponding ethoxy derivatives.
Coupling Reaction: The iodophenoxy and methoxy-methylphenoxy intermediates are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions, such as hydrogenation, to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under high pressure.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The iodine atom allows for radiolabeling, making it useful in imaging studies. The compound can bind to certain receptors or enzymes, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Similar in structure but lacks the methoxy and methyl groups.
1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene: Contains a propenyl group instead of a methyl group.
Uniqueness
1-[2-[2-(4-Iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom allows for radiolabeling, making it particularly valuable in imaging and diagnostic applications.
Properties
IUPAC Name |
1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO4/c1-14-3-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-15(19)5-7-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZAVYFLYXIJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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